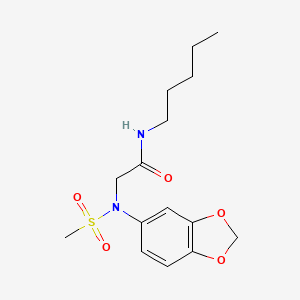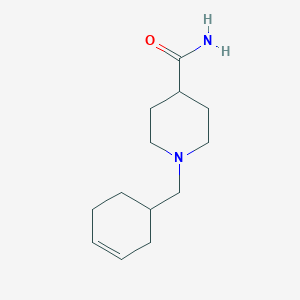![molecular formula C13H19N3O3 B4899596 3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4899596.png)
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that is commonly referred to as EPC-MPCC. It is a pyrazole-based compound that has been used in scientific research for various purposes.
Mécanisme D'action
The exact mechanism of action of EPC-MPCC is not fully understood. However, it is believed to act on the GABAergic system in the brain. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse.
Biochemical and Physiological Effects
EPC-MPCC has been shown to have various biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and antidepressant effects. EPC-MPCC has also been shown to modulate the activity of dopamine neurons in the brain, which may contribute to its effects on addiction and drug abuse. In addition, EPC-MPCC has been shown to have anti-inflammatory effects in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
EPC-MPCC has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have consistent effects in animal models. However, there are also limitations to using EPC-MPCC in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its effects may vary depending on the dose and route of administration.
Orientations Futures
There are several future directions for research on EPC-MPCC. One area of interest is in the development of new drugs based on EPC-MPCC. It may be possible to modify the structure of EPC-MPCC to create compounds with improved pharmacological properties. Another area of interest is in the study of the long-term effects of EPC-MPCC. It is important to understand the potential risks and benefits of using EPC-MPCC over an extended period of time. Finally, research on the mechanisms of action of EPC-MPCC may lead to the development of new treatments for anxiety, depression, addiction, and other neurological disorders.
Méthodes De Synthèse
EPC-MPCC can be synthesized using a series of chemical reactions. The first step involves the reaction of 2-ethyl-1-piperidinecarboxylic acid with thionyl chloride to form 2-ethyl-1-piperidinyl chloride. The second step involves the reaction of 2-ethyl-1-piperidinyl chloride with hydrazine hydrate to form 2-ethyl-1-piperidinyl hydrazine. The third step involves the reaction of 2-ethyl-1-piperidinyl hydrazine with 4-carboxy-1-methylpyrazole to form EPC-MPCC.
Applications De Recherche Scientifique
EPC-MPCC has been used in scientific research for various purposes. One of its main applications is in the study of the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models. EPC-MPCC has also been used in the study of addiction and drug abuse. It has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and morphine.
Propriétés
IUPAC Name |
3-(2-ethylpiperidine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-9-6-4-5-7-16(9)12(17)11-10(13(18)19)8-15(2)14-11/h8-9H,3-7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYFUPUCRPQPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NN(C=C2C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4899520.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[2-(2-pyrazinyl)ethyl]benzamide](/img/structure/B4899559.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4899566.png)
![4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4899579.png)

![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)